
Rubradirin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubradirin B is a compound with a spectrum of antibacterial activity is similar to that of rubradirin, but the antibiotic is less active.
Applications De Recherche Scientifique
Biosynthesis and Genetic Engineering
The biosynthesis of Rubradirin B involves a detailed genetic architecture comprising 58 open reading frames (ORFs) within a 105.6 kb fragment. These ORFs encode for essential genes responsible for forming and attaching four distinct moieties, alongside genes associated with regulatory, resistance, and transport functions. Key genes like PKS (rubA) and glycosyltransferase (rubG2) have been identified, with disruptions leading to the cessation of Rubradirin production. This detailed understanding facilitates genetic engineering approaches for antibiotic production enhancement (Kim et al., 2008).
Enzymatic Function and Resistance
The rub52 gene has been linked to the biosynthesis of Rubradirin, encoding a protein responsible for specific enzymatic actions crucial in the antibiotic's formation. Understanding these enzymes' roles opens avenues for biotechnological manipulation to improve yields or alter antibiotic properties (Maharjan et al., 2003). Additionally, the RubT1 gene, encoding an ABC transporter, mediates Rubradirin resistance, suggesting potential targets for overcoming antibiotic resistance or enhancing production strains' robustness (Lamichhane et al., 2006).
Comparative Biosynthesis with Aminocoumarins
Rubradirin shares biosynthetic pathways with aminocoumarin antibiotics, suggesting a shared evolutionary strategy and providing insights into designing new antibiotics with improved properties. The identification of genes responsible for the activation of L-tyrosine, a precursor for the aminocoumarin moiety, highlights the complexity and potential for synthetic biology applications in antibiotic production (Heide, 2009).
Nitrosugar Biosynthesis
The discovery of enzymes involved in nitrosugar biosynthesis, crucial in Rubradirin's pathway, underlines the intricate molecular machinery behind antibiotic production. These findings can lead to novel approaches in designing antibiotics with unique mechanisms of action (Hu et al., 2008).
Genome Sequencing of Producing Strains
Genome sequencing of Amycolatopsis azurea DSM 43854T, a strain known for producing antibiotics including Rubradirin, offers comprehensive insights into the genetic underpinnings of antibiotic biosynthesis. This knowledge paves the way for genetic engineering and optimization of production processes, potentially increasing yields and discovering new antibiotic compounds (Khatri et al., 2014).
Propriétés
Numéro CAS |
68833-11-4 |
|---|---|
Formule moléculaire |
C40H34N3O14 |
Poids moléculaire |
780.71 |
Nom IUPAC |
A name could not be generated for this structure. |
InChI |
1S/C40H33N3O14/c1-15-11-17(3)34(33(49)36(50)40(4)14-41-26-31(47)20-12-16(2)29(45)25(28(15)44)24(20)32(48)35(26)57-40)56-38(52)22-8-6-7-21(42-22)37(51)43-27-30(46)19-10-9-18(54-5)13-23(19)55-39(27)53/h6-13,17,33-34,41,45-46,49H,14H2,1-5H3,(H,43,51)/b15-11-/t17-,33-,34+,40+/m0/s1 |
Clé InChI |
NXQPLCLMBJRJNN-WFRDDBDCSA-N |
SMILES |
Cc1c(O)c(C(/C(C)=C\[C@H](C)[C@@H](OC(c2nc(C(Nc(c(O)c(ccc(OC)c3)c3o4)c4=O)=O)ccc2)=O)[C@H](O)C([C@@]5(C)CNC(C6=O)=C(O5)C7=O)=O)=O)C7c6c1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rubradirin B; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




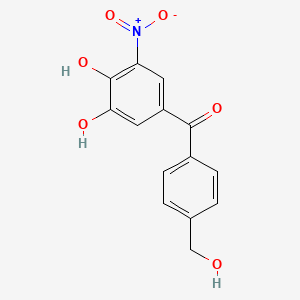
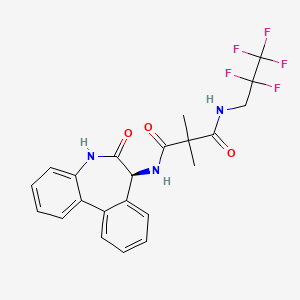
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

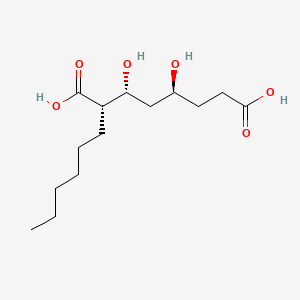
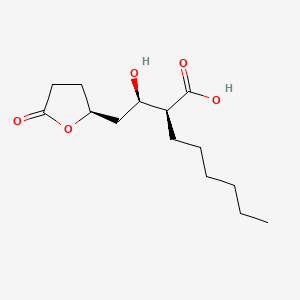

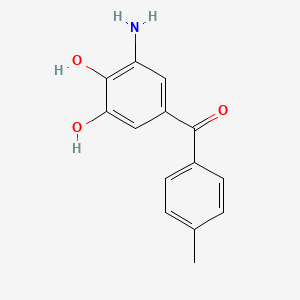
![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)